molecular formula C23H20N2O7S B2832114 Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate CAS No. 518330-66-0

Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate

Cat. No.: B2832114
CAS No.: 518330-66-0
M. Wt: 468.48
InChI Key: MAJOPULZFZBUDK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core, a sulfonamide group, and a nitrophenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This step involves the cyclization of a suitable precursor to form the naphthofuran ring system.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

    Nitration of the Phenyl Ring: The nitrophenyl group is introduced via a nitration reaction, typically using a mixture of nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. The naphthofuran core provides structural stability and facilitates binding to target molecules.

Comparison with Similar Compounds

Ethyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate can be compared with other similar compounds, such as:

    Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different substituents.

    Sulfonamides: Compounds with sulfonamide groups but different core structures.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups but different overall structures.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-4-31-23(26)21-14(3)32-22-17-8-6-5-7-16(17)19(12-18(21)22)24-33(29,30)20-11-15(25(27)28)10-9-13(20)2/h5-12,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOPULZFZBUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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